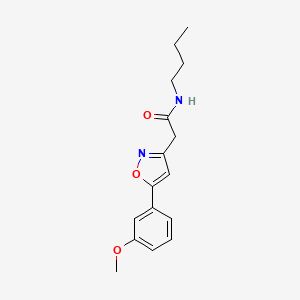![molecular formula C20H23ClN2O4S B2520242 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922024-25-7](/img/structure/B2520242.png)
1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex molecule that appears to be a derivative of methanesulfonanilide. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide. These related compounds exhibit certain structural features, such as the positioning of the N—H bond in relation to chloro substituents and the presence of a methanesulfonyl group, which may be relevant to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between an aniline derivative and methanesulfonyl chloride. The specific synthesis details for 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide are not provided, but it can be inferred that similar synthetic strategies could be employed, with adjustments for the additional functional groups and the tetrahydrobenzo[b][1,4]oxazepin ring system.
Molecular Structure Analysis
The molecular structure of methanesulfonanilides, as seen in the related compounds, shows the N—H bond having a syn or anti conformation to chloro substituents on the phenyl ring . This conformation affects the overall shape of the molecule and its potential interactions. For the compound , the presence of the tetrahydrobenzo[b][1,4]oxazepin ring would add complexity to the molecule's conformation and potentially influence its chemical behavior.
Chemical Reactions Analysis
Methanesulfonanilides are known to participate in hydrogen bonding through their N—H bond . This interaction is crucial for the formation of dimers and affects the compound's ability to interact with biological receptors. The additional functional groups in 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide would likely influence its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonanilides can be influenced by their molecular structure. The related compounds exhibit properties such as the formation of ribbonlike structures through C—H...O interactions . The unique structure of 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide, with its additional ethyl and tetrahydrobenzo[b][1,4]oxazepin groups, would likely result in distinct physical properties, such as solubility and melting point, and chemical properties, including reactivity and stability.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis form the foundation for understanding the properties and potential applications of complex molecules. Research in this area often explores novel synthetic routes, structural characterization, and the physicochemical properties of compounds. For example, Upadhyaya et al. (1997) detailed the synthesis and structural elucidation of related heterocyclic compounds, highlighting methodologies that could be relevant for synthesizing and analyzing compounds like the one (Upadhyaya et al., 1997).
Photophysical Properties
The study of photophysical properties is crucial for compounds that could be applied in materials science, such as in the development of fluorescent markers or in photodynamic therapy. Kauffman and Bajwa (1993) investigated fluorescent compounds with potential for use in detecting mediums, which indicates the type of research that could be applicable for understanding the photophysical properties of various compounds (Kauffman & Bajwa, 1993).
Nanoparticle Carriers for Agricultural Applications
Research on nanoparticle carriers, such as the work by Campos et al. (2015), involves the development of delivery systems for agricultural chemicals. This research demonstrates the potential for complex compounds to be incorporated into nano-delivery systems for enhanced efficiency and reduced environmental impact in agricultural applications (Campos et al., 2015).
Antimicrobial and Anticancer Activities
Exploring the bioactivity of compounds, Premakumari et al. (2014) synthesized and tested a new class of compounds for antimicrobial and anticancer activities. Such research underscores the importance of chemical compounds in the development of new therapeutic agents, providing a context where the compound could be evaluated for similar bioactivities (Premakumari et al., 2014).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-23-17-11-16(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-6-5-7-15(21)10-14/h5-11,22H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFKTMVBPKKNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)





![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2520171.png)



![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)
![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2520181.png)